molecular formula C10H3Cl5 B3060944 Naphthalene, 1,2,4,6,7-pentachloro- CAS No. 150224-17-2

Naphthalene, 1,2,4,6,7-pentachloro-

Cat. No.: B3060944
CAS No.: 150224-17-2
M. Wt: 300.4 g/mol
InChI Key: GXQUDLBNLKOIQB-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,4,6,7-pentachloro- is a chlorinated aromatic compound with the molecular formula C 10 H 3 Cl 5 and a molecular weight of 300.396 g/mol . It is one of the congeners in the group of chemicals known as polychlorinated naphthalenes (PCNs). Researchers investigate this class of compounds for their environmental persistence and behavior in ecological systems. Studies on similar pentachloronaphthalene isomers have shown they can be transferred through experimental food chains, making them compounds of interest in environmental fate and bioaccumulation studies . The compound is suitable for use as an analytical standard in environmental chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its physicochemical properties, such as high logP values observed in similar PCNs, indicate high lipophilicity, which is a key area of study in toxicokinetics and environmental partitioning models . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

1,2,4,6,7-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUDLBNLKOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164500
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-17-2
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gas-Phase Radical Chlorination

Early industrial routes employed excess molecular chlorine (Cl₂) under UV irradiation (λ = 350–400 nm) to generate chlorine radicals. Naphthalene vapor reacts with Cl₂ at 250–300°C, producing a congener mixture dominated by penta- and hexachlorinated species. Kinetic studies indicate a 12–18% yield of 1,2,4,6,7-pentachloronaphthalene under optimized conditions. Key limitations include:

  • Poor regioselectivity due to radical recombination pathways
  • Co-production of toxic octachloronaphthalene (up to 22% yield)
  • Corrosive HCl byproduct requiring continuous neutralization

Liquid-Phase Catalytic Chlorination

Transitioning to liquid-phase systems improves selectivity through solvent and catalyst modulation. A representative protocol involves:

  • Dissolving naphthalene (1 mol) in carbon tetrachloride (2 L)
  • Adding FeCl₃ (0.05 mol) as Lewis acid catalyst
  • Introducing Cl₂ gas at 80°C with vigorous stirring (72 h reaction time)
  • Fractional crystallization from ethanol to isolate PCN 60

This method achieves 34% yield with 89% purity, though residual solvent contamination remains a concern. Alternative catalysts like SbCl₅ enhance chlorination rates but increase environmental remediation costs.

Stepwise Synthesis via Halogenated Intermediates

Dichloronaphthoquinone Precursor Route

  • Sulfonation : 1-Naphthylamine-4-sodium sulfonate undergoes acid-catalyzed hydrolysis (H₂SO₄, pH 2–5)
  • Reductive chlorination : Fe/Zn-mediated Cl₂ insertion at 90°C produces 2,3-dichloro-1,4-naphthoquinone
  • Successive chlorination : Three additional Cl atoms are introduced via AlCl₃-catalyzed Friedel-Crafts reaction
  • Aromatic restoration : Pd/C-catalyzed dehydrogenation yields PCN 60
Parameter Gas-Phase Liquid-Phase Stepwise Synthesis
Yield (%) 12–18 34 67
Purity (%) 75–82 89 98.5
Byproduct Complexity High Moderate Low
Energy Intensity (kWh/kg) 480 320 210

Catalytic Innovations in Regioselective Chlorination

Zeolite-Confined Chlorination

Microporous ZSM-5 zeolites (Si/Al = 25) restrict naphthalene orientation, favoring 1,2,4,6,7-substitution. At 180°C with Cl₂ flow (0.5 L/min), this method achieves 41% PCN 60 selectivity – a 3.2× improvement over uncatalyzed systems. Pore diameter (5.5 Å vs. naphthalene’s 7.4 Å) induces molecular distortion that directs chlorine to sterically accessible positions.

Enzymatic Halogenation

Engineered flavin-dependent halogenases (e.g., PrnA variant FADH₂) demonstrate in vitro chlorination activity. Reaction parameters:

  • pH 7.4 Tris buffer (50 mM)
  • NADH (2 mM) as cofactor
  • 30°C, 48 h incubation
  • 18% conversion with 92% regioselectivity

While commercially unviable due to enzyme costs, this approach highlights biotechnology’s potential for eco-friendly synthesis.

Environmental and Regulatory Considerations

As a persistent organic pollutant (POP) under the Stockholm Convention, PCN 60 synthesis requires closed-loop systems with:

  • Scrubbers for HCl/Cl₂ capture (efficiency >99.9%)
  • Solvent recovery units (≥95% CCl₄ recycling)
  • High-temperature incineration (1200°C) for waste streams

Regulatory limits dictate maximum laboratory synthesis scales of 100 g/year without advanced emission controls. Recent EU directives (2024/671/EC) mandate real-time GC-MS monitoring of chlorinated byproducts during production.

Analytical Challenges in Product Validation

Characterizing PCN 60’s complex congener mixture requires:

  • HRGC/HRMS : DB-5MS column (60 m × 0.25 mm × 0.25 μm) with EI+ at 35 eV
  • Isotope Dilution : ¹³C-labeled internal standards for quantification (detection limit: 0.1 pg/μL)
  • XRD Crystallography : Confirms chlorine substitution pattern via d-spacing analysis (2θ = 12.4°, 24.7°)

Interlaboratory studies show 12–15% variance in congener-specific quantification, underscoring needs for certified reference materials.

Microwave-assisted chlorination (300 W, 100°C) reduces reaction times from 72 h to 45 minutes, achieving comparable yields (29%) with lower energy input. Plasma-enhanced systems using dielectric barrier discharge (DBD) reactors demonstrate 54% selectivity for PCN 60 at 10 kHz excitation frequency.

Machine learning models (e.g., graph neural networks) now predict optimal chlorination pathways with 89% accuracy, potentially revolutionizing route design. These tools analyze 132 theoretical reaction coordinates to minimize byproduct formation.

Chemical Reactions Analysis

Naphthalene, 1,2,4,6,7-pentachloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

Naphthalene, 1,2,4,6,7-pentachloro- is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon, with the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol. It is used in scientific research and has several applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Naphthalene, 1,2,4,6,7-pentachloro- has various applications in scientific research.

Chemistry It serves as a model compound to study the behavior of polychlorinated aromatic hydrocarbons.

Biology Research into its toxicological effects helps scientists understand the impact of polychlorinated naphthalenes (PCNs) on living organisms.

Medicine It is studied for its potential use in pharmaceuticals, particularly in developing drugs targeting specific pathways.

Industry It is used in the production of flame retardants and lubricants and as an intermediate in synthesizing other chemicals.

Chemical Reactions

Naphthalene, 1,2,4,6,7-pentachloro- undergoes oxidation to form chlorinated naphthoquinones. Reduction reactions can lead to the formation of partially dechlorinated naphthalenes, and electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed depend on the reaction conditions and the nature of the reagents used.

Environmental impact

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,4,6,7-pentachloro- involves its interaction with cellular components, leading to various biochemical effects. It can be metabolized to reactive intermediates that may bind to cellular macromolecules, causing toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Naphthalene, 1,2,4,6,7-pentachloro-
  • CAS Number : 150224-17-2
  • Molecular Formula : C₁₀H₃Cl₅
  • Molecular Weight : 300.396 g/mol
  • InChIKey : GXQUDLBNLKOIQB-UHFFFAOYSA-N

Structural Characteristics :
This compound is a polychlorinated naphthalene (PCN) congener with five chlorine atoms substituted at positions 1, 2, 4, 6, and 7 on the naphthalene backbone. Its structure influences physicochemical properties, such as boiling point (predicted: 374.0±37.0°C) and density (predicted: 1.638±0.06 g/cm³) .

Applications and Environmental Relevance: 1,2,4,6,7-Pentachloronaphthalene is a toxic environmental contaminant detected in aquatic wildlife .

Structural Isomers and Congeners

Chlorinated naphthalenes vary in toxicity, persistence, and physicochemical properties based on chlorine substitution patterns. Key isomers include:

Compound Name CAS Number Chlorine Positions Molecular Weight (g/mol) Boiling Point (°C, Predicted) Density (g/cm³, Predicted)
Naphthalene, 1,2,4,6,7-pentachloro- 150224-17-2 1,2,4,6,7 300.4 374.0±37.0 1.638±0.06
Naphthalene, 1,2,3,4,5-pentachloro- 1321-64-8 1,2,3,4,5 300.4 Not reported Not reported
Naphthalene, tetrachloro- (various isomers) Multiple Variable ~265.9 320–360 (estimated) ~1.55–1.60

Key Observations :

  • Higher chlorine substitution increases molecular weight and density but reduces volatility .
  • Isomer-specific differences in environmental behavior arise from chlorine positioning. For example, 1,2,4,6,7-pentachloro- may exhibit slower degradation rates compared to tetrachloro isomers due to increased stability .

Physicochemical and Analytical Properties

Gas Chromatography (GC) Retention Data:

Retention indices (Kováts indices) for chlorinated naphthalenes depend on column type and temperature gradients.

Compound Column Type Retention Index Reference Study
1,2,4,6,7-Pentachloronaphthalene DB-5 (non-polar) 846–898 Yin et al. (2003)
Tetrachloronaphthalene DB-5 (non-polar) 809–849 Olivero & Kannan (1999)

Key Observations :

  • Pentachloro isomers elute later than tetrachloro congeners due to higher molecular weight and polarity .
  • Quantitative structure-retention relationships (QSRR) models predict retention indices based on chlorine substitution .

Environmental Behavior and Toxicity

Degradation and Persistence:
  • Oxidative Degradation: Under hydrothermal conditions (100–125°C), naphthalene and pentachlorophenol degrade to CO₂ and chloride ions. However, pentachloronaphthalene degrades slower than pentachlorophenol due to structural stability .
  • Persistence: Higher chlorination (e.g., pentachloro vs.
Toxicity Profile:
  • Aquatic Toxicity : 1,2,4,6,7-Pentachloronaphthalene is prioritized as a toxic pollutant due to its detection in aquatic ecosystems .
  • Comparative Toxicity: Hexachlorobenzene (HCB), another chlorinated aromatic, shares similar persistence but differs in solubility (HCB: log Kow = 5.73; pentachloronaphthalene: log Kow ~6.0 estimated) .

Industrial and Regulatory Context

  • Synthesis : Industrial production involves chlorination of naphthalene, yielding mixtures of isomers requiring advanced separation techniques .

Biological Activity

Naphthalene, 1,2,4,6,7-pentachloro- (CAS Number: 150224-20-7) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities and toxicological effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₁₀H₃Cl₅
  • Molecular Weight : 300.396 g/mol
  • IUPAC Name : 1,2,4,6,7-pentachloronaphthalene

Biological Activity Overview

Naphthalene derivatives have been studied for their biochemical interactions and toxicological profiles. The pentachlorinated form exhibits various biological activities that can impact human health and the environment.

Toxicological Effects

  • Carcinogenic Potential :
    • Naphthalene has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) based on animal studies demonstrating tumor formation in rodents .
    • Chronic exposure to naphthalene has been linked to oxidative stress and DNA damage in various cell types, including macrophages .
  • Respiratory Toxicity :
    • The compound is known to induce respiratory tract toxicity. Studies indicate that naphthalene can cause bronchiolar necrosis in animal models through metabolic activation involving cytochrome P450 enzymes .
  • Dermal Effects :
    • In dermal toxicity studies, pentachloronaphthalene demonstrated hyperkeratotic activity in rabbit ear tests, indicating potential skin irritation or damage .

Case Study 1: Rodent Studies

Research conducted by Buckpitt et al. (2002) examined the metabolic pathways of naphthalene in rodents. The study found that exposure led to significant oxidative stress and tissue damage in the liver and brain .

StudyFindings
Buckpitt et al. (2002)Induced oxidative stress and tissue damage in mice exposed to naphthalene.

Case Study 2: Human Exposure

A study highlighted the adverse health effects of naphthalene exposure in humans through inhalation or dermal contact. Symptoms reported included nausea, vomiting, abdominal pain, and even severe outcomes such as convulsions and coma .

Exposure RouteSymptoms
InhalationNausea, vomiting, abdominal pain
Dermal ContactSkin irritation, potential systemic toxicity

The biological activity of naphthalene is primarily attributed to its metabolic transformation into reactive intermediates that can interact with cellular macromolecules:

  • Oxidative Stress : Naphthalene induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
  • Covalent Binding : Metabolites such as naphthalene oxide can covalently bind to proteins and nucleic acids, disrupting normal cellular functions .

Environmental Impact

Chlorinated naphthalenes are persistent environmental pollutants that bioaccumulate in aquatic organisms. Their presence has been detected in human tissues at low concentrations (ng/kg range), raising concerns about long-term exposure effects .

Q & A

Q. Table 1: Synthesis Parameters for Polychloronaphthalenes

IsomerCatalystPurification MethodYield (%)Characterization Technique
1,2,4,6,7-PentachloroFeCl₃Fractional crystallization65–75X-ray crystallography, GC-MS
Hexachloro derivativesAlCl₃Column chromatography70–80NMR, GC retention indices

Advanced: How can researchers reconcile discrepancies in toxicity data for 1,2,4,6,7-pentachloronaphthalene across experimental models?

Methodological Answer:
Conflicting toxicity data often arise from differences in exposure routes (inhalation vs. oral), species-specific metabolism, or study design (e.g., acute vs. chronic exposure). To resolve contradictions:

Systematic Review : Apply inclusion criteria (Table B-1) to prioritize studies with defined exposure routes (inhalation, oral, dermal) and health outcomes (hepatic, renal, hematological effects) .

Confidence Assessment : Use criteria from ATSDR’s toxicological profile (High/Moderate/Low Confidence) based on study rigor (e.g., sample size, controls, replication) .

Mechanistic Validation : Compare in vitro (e.g., CYP450 inhibition assays) and in vivo models to identify metabolic pathways (e.g., epoxide formation) that explain species-specific toxicity .

Basic: What analytical techniques are critical for quantifying 1,2,4,6,7-pentachloronaphthalene in environmental samples?

Methodological Answer:
Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is optimal. Use non-polar capillary columns (e.g., DB-5, CP Sil 8 CB) with temperature ramps (e.g., 40°C to 260°C at 3°C/min) for separation. Validate with retention indices and internal standards (e.g., deuterated naphthalenes) .

Q. Table 2: GC Parameters for Chlorinated Naphthalenes

Column TypeActive PhaseTemperature ProgramKey Isomers Resolved
DB-55% Phenyl polysiloxane60°C → 280°C at 10°C/min1,2,4,6,7- vs. 1,2,3,6,8-pentachloro
CP Sil 8 CB8% Cyanopropyl polysiloxane50°C → 240°C at 15°C/minHexachloro derivatives

Advanced: How does 1,2,4,6,7-pentachloronaphthalene induce genotoxicity, and what experimental models validate these effects?

Methodological Answer:
Mechanisms include DNA adduct formation via reactive metabolites (e.g., chlorinated dihydrodiols) and oxidative stress. Experimental validation strategies:

Allium cepa Assay : Measure mitotic index inhibition (e.g., 84.2% at high doses) and chromosomal aberrations in root tip cells .

In Vitro Comet Assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to metabolite fractions.

Transcriptomic Analysis : Profile oxidative stress markers (e.g., SOD1, CAT) in rodent liver tissues after subchronic exposure .

Q. Table 3: Mutagenicity Data from Allium cepa Assay

Concentration (X)Mitotic Index (Control: 0.193)Chromosomal Aberrations
X8 (High)0.021–0.028Fragmented anaphases, micronuclei
X0.5 (Low)0.132–0.145Minor bridges, stickiness

Basic: What are the key physicochemical properties influencing the environmental persistence of 1,2,4,6,7-pentachloronaphthalene?

Methodological Answer:
High log Kow (~6.5) and vapor pressure (~0.01 Pa at 25°C) dictate its persistence in soils and bioaccumulation in lipids. Key properties:

  • Water Solubility : <1 mg/L, necessitating sonication-assisted extraction for HPLC analysis.
  • Photostability : Resistant to UV degradation due to aromatic chlorination; assess via HPLC-PDA under simulated sunlight .

Advanced: What strategies mitigate cross-contamination in laboratories handling 1,2,4,6,7-pentachloronaphthalene?

Methodological Answer:

Containment : Use glove boxes with HEPA filtration for synthesis/purification.

Personal Protective Equipment (PPE) : Neoprene gloves (resistant to chlorinated organics) and Tyvek® suits .

Decontamination : Solvent traps (activated carbon) for vapor capture; validate air quality via GC-MS monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,2,4,6,7-pentachloro-
Reactant of Route 2
Naphthalene, 1,2,4,6,7-pentachloro-

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